Aspirin eugenol ester
CAS No.:
Cat. No.: VC1950366
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18O5 |
|---|---|
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | (2-methoxy-4-prop-2-enylphenyl) 2-acetyloxybenzoate |
| Standard InChI | InChI=1S/C19H18O5/c1-4-7-14-10-11-17(18(12-14)22-3)24-19(21)15-8-5-6-9-16(15)23-13(2)20/h4-6,8-12H,1,7H2,2-3H3 |
| Standard InChI Key | PVMKDHNAJBHURS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)CC=C)OC |
Introduction
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₁₈O₅ |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | (2-methoxy-4-prop-2-enylphenyl) 2-acetyloxybenzoate |
| CAS Number | 201052-80-4 |
| Physical Appearance | White, odorless crystalline solid |
| Structure Type | Ester compound |
| Synthesis Method | Esterification of aspirin and eugenol |
Pharmacological Activities
Cardiovascular Protective Effects
AEE demonstrates significant cardiovascular protective effects, particularly in the prevention of atherosclerosis and thrombosis. In a hamster model of atherosclerosis induced by a high-fat diet (HFD), AEE significantly reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity and glutathione (GSH/GSSG) ratio in the aorta . These effects indicate AEE's capacity to alleviate oxidative stress, a critical factor in atherosclerosis development.
In thrombosis prevention, AEE was evaluated using the κ-carrageenan-induced rat tail thrombosis model. The compound significantly reduced thrombus length, prothrombin time (PT) values, and fibrinogen (FIB) concentration . Furthermore, AEE demonstrated effects on reducing red blood cells (RBC), hemoglobin (HGB), hematocrit (HCT), and platelets (PLT), suggesting comprehensive hematological benefits .
Anti-inflammatory Effects
AEE exhibits potent anti-inflammatory properties through multiple mechanisms. Studies using lipopolysaccharide (LPS)-induced inflammation models in mice and RAW264.7 cells demonstrated that AEE significantly reduces pro-inflammatory cytokine levels . The compound's anti-inflammatory action is partially attributed to its regulation of arachidonic acid (AA) metabolism, a key mediator in pro-inflammatory responses .
In intestinal inflammation studies, AEE significantly mitigated LPS-induced damage to intestinal barriers in both cell and animal models. The compound increased the expression of tight junction proteins (Occludin, Claudin-1, and zonula occludens-1) while decreasing the expression of inflammatory mediators like nuclear factor-kappa B (NF-κB) and matrix metalloproteinase-9 .
Antioxidative Capabilities
One of AEE's most significant properties is its antioxidative effect. In hydrogen peroxide (H₂O₂)-induced oxidative stress models using human umbilical vein endothelial cells (HUVECs), AEE pretreatment at 1 μM for 24 hours significantly protected cells from apoptosis . The compound ameliorated H₂O₂-induced dysfunctions of the nitric oxide (NO) system, restored calcium homeostasis, and improved energy metabolism by increasing ATP levels .
Molecular Mechanisms of Action
NOS and Nrf2 Signaling Pathways
AEE exerts its vascular protective effects partially through the regulation of nitric oxide synthase (NOS) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways . In the aorta of HFD-fed hamsters, AEE significantly reduced the overexpression of inducible NOS (iNOS) . In HUVECs, AEE counteracted H₂O₂-induced dysfunction of the NO system by decreasing iNOS activity, increasing endothelial NOS (eNOS) activity, and regulating NO production .
Importantly, the inhibitory effect of AEE on iNOS activity and NO production was significantly attenuated in Nrf2-inhibited HUVECs, suggesting that the Nrf2 pathway plays a crucial role in AEE's protective mechanisms against oxidative stress .
ASK1 Pathway Regulation
AEE has been shown to protect vascular endothelium from oxidative injury by mediating the apoptosis signal-regulating kinase-1 (ASK1) pathway . ASK1 is a key player in oxidative stress-induced apoptosis. The research suggests that ASK1 inhibition is vital for AEE's protective effect against H₂O₂-induced apoptosis in vascular endothelial cells .
Arachidonic Acid Metabolism and Inflammatory Signaling
AEE influences inflammatory responses through the regulation of arachidonic acid (AA) metabolism and related inflammatory signaling pathways . Studies using LPS-induced inflammation models demonstrated that AEE affects key enzymes and metabolites in the AA metabolic network. Additionally, AEE modulates inflammatory signaling through the NF-κB and mitogen-activated protein kinases (MAPK) pathways, which are central to the inflammatory response .
Intestinal Barrier Function and Gut Microbiota
Recent research has revealed that AEE positively influences intestinal barrier function and gut microbiota composition . In LPS-induced intestinal inflammation, AEE increased the expression of tight junction proteins while decreasing inflammatory markers. Metagenomic analysis showed that AEE regulates gut flora homeostasis, particularly altering the relative abundance of Firmicutes and Bacteroidetes . This regulation may be related to improvements in glucose and energy metabolism, suggesting broader metabolic benefits of AEE .
Table 3: Key Molecular Targets and Signaling Pathways Modulated by Aspirin Eugenol Ester
Comparative Advantages Over Parent Compounds
Reduced Side Effects
One of the primary advantages of AEE is the reduction of side effects associated with its parent compounds. Through the esterification of aspirin's carboxyl group, AEE significantly reduces the gastrointestinal irritation and bleeding typically caused by aspirin . Similarly, by modifying eugenol's phenolic hydroxyl group, AEE eliminates the pungent odor and improves the stability of eugenol .
Metabolic Considerations
In the body, AEE undergoes catabolism to produce salicylic acid (from aspirin) and eugenol, both of which act synergistically to provide therapeutic benefits . This controlled release may contribute to the compound's improved efficacy and reduced side effects profile.
Table 4: Comparative Advantages of Aspirin Eugenol Ester over Parent Compounds
Preclinical Studies and Research Findings
Vascular Protection Studies
Extensive research has been conducted on AEE's vascular protective effects. In HFD-induced atherosclerosis models, AEE significantly improved lipid profiles and reduced oxidative stress markers in the aorta . The compound effectively protected HUVECs from H₂O₂-induced apoptosis and dysfunction at a concentration of 1 μM when administered 24 hours prior to H₂O₂ exposure .
Inflammation and Intestinal Studies
Recent investigations into AEE's effects on inflammation have utilized LPS-induced models in various systems. In mice and RAW264.7 cells, AEE significantly reduced pro-inflammatory cytokine levels and regulated key enzymes in AA metabolism . Studies on intestinal inflammation demonstrated that AEE improved weight loss, diarrhea, intestinal muscle thickness, and intestinal villi damage in rats with LPS-induced inflammation .
Gut Microbiota Research
Metagenomic analysis revealed that AEE treatment alters gut microbiota composition, particularly affecting the Firmicutes/Bacteroidetes ratio. This regulation appears to influence glucose and energy metabolism, suggesting potential applications for AEE in metabolic disorders beyond its established cardiovascular and anti-inflammatory effects .
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